

# Meta-analysis of Emraclidine Clinical Trial Data for Schizophrenia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Emraclidine |           |
| Cat. No.:            | B6248855    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of available clinical trial data for **emraclidine** in the treatment of schizophrenia, offering an objective comparison with established atypical antipsychotics. The information is intended to support research, scientific inquiry, and drug development efforts in the field of psychiatry.

#### **Executive Summary**

Emraclidine, a novel M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), was investigated for the treatment of schizophrenia. However, the Phase 2 EMPOWER trials, designed to assess its efficacy and safety, did not meet their primary endpoint.[1][2][3][4] This guide presents the available data from the emraclidine trials and juxtaposes it with the performance of several established atypical antipsychotics: risperidone, olanzapine, aripiprazole, and cariprazine. While emraclidine showed a favorable safety profile, its efficacy in reducing the symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS), was not statistically significant compared to placebo.[1] In contrast, the comparator drugs have demonstrated efficacy in numerous clinical trials, leading to their widespread use in the management of schizophrenia.

#### **Quantitative Data Summary**

The following tables summarize the efficacy and safety data from key clinical trials of **emraclidine** and comparator atypical antipsychotics.



### **Table 1: Efficacy Data - Change in PANSS Total Score from Baseline**



| Drug<br>(Trial)                    | Dose(s<br>)    | N<br>(Drug) | N<br>(Place<br>bo) | Baseli<br>ne<br>PANSS<br>(Drug,<br>SD) | Baseli<br>ne<br>PANSS<br>(Place<br>bo,<br>SD) | LS<br>Mean<br>Chang<br>e from<br>Baseli<br>ne<br>(Drug) | LS Mean Chang e from Baseli ne (Place bo) | Treatm<br>ent<br>Differe<br>nce vs.<br>Placeb<br>o (95%<br>CI) |
|------------------------------------|----------------|-------------|--------------------|----------------------------------------|-----------------------------------------------|---------------------------------------------------------|-------------------------------------------|----------------------------------------------------------------|
| Emracli<br>dine<br>(EMPO<br>WER-1) | 10mg<br>QD     | 125         | 127                | 97.6<br>(7.65)                         | 98.3<br>(8.16)                                | -14.7                                                   | -13.5                                     | -1.2                                                           |
| 30mg<br>QD                         | 127            | 127         | 97.9<br>(7.89)     | 98.3<br>(8.16)                         | -16.5                                         | -13.5                                                   | -3.0                                      |                                                                |
| Emracli<br>dine<br>(EMPO<br>WER-2) | 15mg<br>QD     | 122         | 128                | 98.0<br>(8.49)                         | 97.4<br>(8.22)                                | -18.5                                                   | -16.1                                     | -2.4                                                           |
| 30mg<br>QD                         | 123            | 128         | 97.2<br>(7.75)     | 97.4<br>(8.22)                         | -14.2                                         | -16.1                                                   | +1.9                                      |                                                                |
| Risperi<br>done                    | 2-16<br>mg/day | -           | -                  | -                                      | -                                             | Statistic ally significa nt improve ment vs. placebo    | -                                         | -                                                              |
| Olanza<br>pine                     | 10<br>mg/day   | -           | -                  | ~129.26<br>(19.76)                     | -                                             | Statistic<br>ally<br>significa<br>nt<br>improve<br>ment | -                                         | -                                                              |



|                                            |                         |     |     |   |   | VS.    |      |                                 |
|--------------------------------------------|-------------------------|-----|-----|---|---|--------|------|---------------------------------|
|                                            |                         |     |     |   |   | placeb | 0    |                                 |
| Aripipra<br>zole<br>(12-<br>week<br>study) | 400 mg<br>(monthl<br>y) | 168 | 172 | - | - | -      | -    | -15.1<br>(-19.4<br>to<br>-10.8) |
| Caripra<br>zine (6-<br>week<br>study)      | 3.0<br>mg/day           | -   | -   | - | - | -      | -    | -6.0                            |
| 6.0<br>mg/day                              | -                       | -   | -   | - | - | -      | -8.8 |                                 |

Note: Specific LS Mean change values for some comparator drug trials were not available in the searched documents. The table reflects the reported statistical significance.

### Table 2: Safety Data - Common Treatment-Emergent Adverse Events (%)



| Adverse<br>Event               | Emraclidi<br>ne<br>(EMPOW<br>ER-1 & 2) | Risperido<br>ne | Olanzapi<br>ne | Aripipraz<br>ole | Cariprazi<br>ne | Placebo<br>(Emraclid<br>ine Trials) |
|--------------------------------|----------------------------------------|-----------------|----------------|------------------|-----------------|-------------------------------------|
| Headache                       | 13.0 - 14.6                            | >5              | -              | 14.4             | -               | 9.4 - 10.8                          |
| Dry Mouth                      | 0.8 - 9.3                              | -               | -              | -                | -               | 0.8 - 2.3                           |
| Dyspepsia                      | 2.3 - 7.8                              | -               | -              | -                | -               | 1.5 - 3.1                           |
| Insomnia                       | -                                      | >5              | -              | -                | -               | -                                   |
| Nausea                         | -                                      | >5              | -              | -                | -               | -                                   |
| Somnolenc<br>e                 | -                                      | >5              | -              | -                | -               | -                                   |
| Dizziness                      | -                                      | >5              | -              | -                | -               | -                                   |
| Fatigue                        | -                                      | >5              | -              | -                | -               | -                                   |
| Anxiety                        | -                                      | >5              | -              | -                | -               | -                                   |
| Vomiting                       | -                                      | >5              | -              | -                | -               | -                                   |
| Ejaculation<br>Disorder        | -                                      | >5              | -              | -                | -               | -                                   |
| Akathisia                      | -                                      | -               | -              | 11.4             | >5              | 3.5                                 |
| Increased<br>Weight            | -                                      | -               | -              | 16.8             | -               | 7.0                                 |
| Restlessne<br>ss               | -                                      | -               | -              | -                | >5              | -                                   |
| Tremor                         | -                                      | -               | -              | -                | >5              | -                                   |
| Back Pain                      |                                        |                 |                |                  | >5              | -                                   |
| Extrapyram<br>idal<br>Disorder | -                                      | -               | -              | -                | >5              | -                                   |



Note: This table presents common adverse events reported in the respective clinical trials. Direct comparison of percentages across different trial programs should be done with caution due to variations in study design and reporting.

## Experimental Protocols Emraclidine (EMPOWER-1 and EMPOWER-2 Trials)

The EMPOWER clinical development program consisted of two Phase 2, multicenter, randomized, double-blind, placebo-controlled trials.

- Objective: To evaluate the efficacy and safety of multiple once-daily oral doses of emraclidine as a monotherapy in adults with an acute exacerbation of schizophrenia.
- Patient Population: Adults (18-55 years) with a primary diagnosis of schizophrenia as defined by DSM-5, experiencing an acute exacerbation of psychotic symptoms.
- Intervention:
  - EMPOWER-1: **Emraclidine** 10mg or 30mg once daily (QD) versus placebo.
  - EMPOWER-2: **Emraclidine** 15mg or 30mg once daily (QD) versus placebo.
- Duration: 6 weeks of treatment.
- Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.
- Key Secondary Endpoints: Not detailed in the available documents.

### Comparator Atypical Antipsychotics (General Protocol Design)

The pivotal clinical trials for risperidone, olanzapine, aripiprazole, and cariprazine in schizophrenia generally followed a similar design to the EMPOWER trials.

 Design: Randomized, double-blind, placebo-controlled, and often active-comparatorcontrolled, multicenter studies.



- Patient Population: Adult patients with a diagnosis of schizophrenia (often based on DSM criteria) experiencing an acute exacerbation.
- Intervention: Fixed or flexible doses of the investigational drug compared to placebo and sometimes an active comparator (e.g., haloperidol).
- Duration: Typically 4 to 8 weeks for acute efficacy studies.
- Primary Endpoint: The primary efficacy measure was consistently the change from baseline in the PANSS total score.
- Secondary Endpoints: Often included changes in PANSS subscales (positive, negative, general psychopathology), Clinical Global Impression-Severity (CGI-S), and safety and tolerability assessments.

# Signaling Pathways and Experimental Workflows Signaling Pathways

The following diagrams illustrate the proposed signaling pathway for **emraclidine** and the generally accepted pathways for atypical antipsychotics that primarily target dopamine and serotonin receptors.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor
   | Semantic Scholar [semanticscholar.org]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- To cite this document: BenchChem. [Meta-analysis of Emraclidine Clinical Trial Data for Schizophrenia: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6248855#meta-analysis-of-emraclidine-clinical-trial-data-for-schizophrenia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com